molecular formula C18H24N2O5S B2558169 N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 1448053-92-6

N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No. B2558169
CAS RN: 1448053-92-6
M. Wt: 380.46
InChI Key: UHHCBKSKAJUSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H24N2O5S and its molecular weight is 380.46. The purity is usually 95%.
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Scientific Research Applications

Efficient General Method for Sulfamoylation

A study by Okada, Iwashita, and Koizumi (2000) highlights an efficient method for the sulfamoylation of hydroxyl groups, which is relevant for the synthesis of compounds like N-(4-(N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)acetamide. They found that using N, N-dimethylacetamide or 1-methyl-2-pyrrolidone as solvents significantly accelerates the sulfamoylation reaction, providing a high yield without the need for a base. This method could be applicable to a wide range of hydroxyl-containing compounds, suggesting a broad utility in synthetic chemistry (Okada, Iwashita, & Koizumi, 2000).

Synthesis of Novel Anti-inflammatory Compounds

Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating significant anti-inflammatory activity. This study exemplifies the application of sulfamoyl-containing compounds in developing therapeutic agents, highlighting the chemical versatility and biological relevance of such molecules (Sunder & Maleraju, 2013).

Interaction with Bovine Serum Albumin

Meng, Zhu, Zhao, Yu, and Lin (2012) investigated the interaction between novel p-hydroxycinnamic acid amides and bovine serum albumin (BSA), providing insights into the binding characteristics of sulfamoyl-containing compounds with proteins. Their findings could be essential for understanding the pharmacokinetics and pharmacodynamics of drugs derived from this compound, as protein binding significantly affects the distribution and efficacy of therapeutic agents (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Antimicrobial Evaluation of Sulfonamide Derivatives

Darwish, Abdel Fattah, Attaby, and Al-Shayea (2014) focused on the synthesis of heterocyclic compounds incorporating the sulfamoyl moiety, including those similar to this compound. Their study aimed at evaluating these compounds as antimicrobial agents, demonstrating promising results. This research underscores the potential of sulfamoyl-containing compounds in developing new antimicrobial drugs, which is crucial in the face of rising antibiotic resistance (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

properties

IUPAC Name

N-[4-[[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]sulfamoyl]-3-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-11-9-15(20-14(4)21)5-6-18(11)26(23,24)19-8-7-17(22)16-10-12(2)25-13(16)3/h5-6,9-10,17,19,22H,7-8H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHCBKSKAJUSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=C(C=C(C=C2)NC(=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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